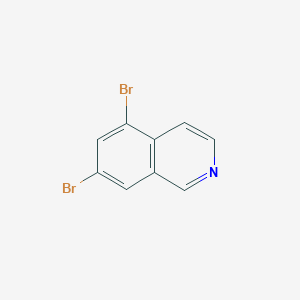
5,7-Dibromoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N. It has a molecular weight of 286.95 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5,7-Dibromoisoquinoline is 1S/C9H5Br2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5,7-Dibromoisoquinoline is a powder at room temperature . More detailed physical and chemical properties are not available.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5,7-Dibromoisoquinoline, focusing on six unique fields:
Pharmaceutical Development
5,7-Dibromoisoquinoline is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Isoquinoline derivatives are known for their diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties . The bromine atoms in 5,7-Dibromoisoquinoline can be replaced with various functional groups, allowing for the creation of novel compounds with enhanced therapeutic effects.
Organic Synthesis
In organic chemistry, 5,7-Dibromoisoquinoline serves as a versatile intermediate for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new synthetic pathways. Researchers often use it to explore new reactions and mechanisms, contributing to the advancement of synthetic organic chemistry .
Material Science
5,7-Dibromoisoquinoline is also explored in material science for the development of new materials with unique properties. Its derivatives can be used in the creation of organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s ability to form stable, conjugated systems makes it a promising candidate for these applications .
Catalysis
In the field of catalysis, 5,7-Dibromoisoquinoline can be used as a ligand in the formation of metal complexes. These complexes often exhibit unique catalytic properties, which can be harnessed in various chemical reactions. For example, they can be used in cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds in organic synthesis .
Biological Research
5,7-Dibromoisoquinoline and its derivatives are studied for their biological activities. Researchers investigate their potential as inhibitors of enzymes or receptors involved in various diseases. This research can lead to the development of new therapeutic agents targeting specific biological pathways. The compound’s structure allows for the fine-tuning of its biological activity through chemical modifications .
Environmental Chemistry
In environmental chemistry, 5,7-Dibromoisoquinoline is used to study the degradation and transformation of brominated organic compounds in the environment. Understanding how these compounds break down and interact with other environmental components is crucial for assessing their impact on ecosystems and human health. This research can inform the development of strategies for the remediation of contaminated sites .
作用機序
Target of Action
The primary targets of 5,7-Dibromoisoquinoline are currently unknown. The compound is a derivative of isoquinoline
Mode of Action
As a derivative of isoquinoline , it may share some of the parent compound’s interactions with its targets.
Pharmacokinetics
Information about the compound’s impact on bioavailability is currently unavailable .
Safety and Hazards
特性
IUPAC Name |
5,7-dibromoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKOBTYLMIJXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoisoquinoline | |
CAS RN |
2137673-43-7 |
Source


|
| Record name | 5,7-dibromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
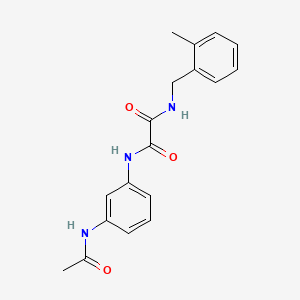
![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)
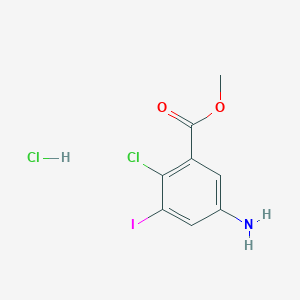
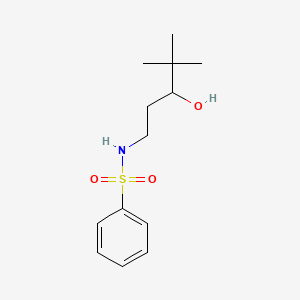

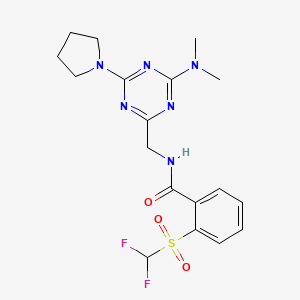
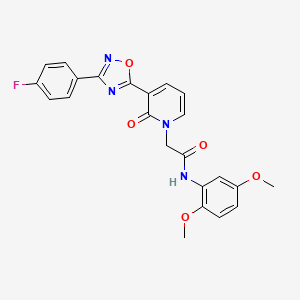

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)